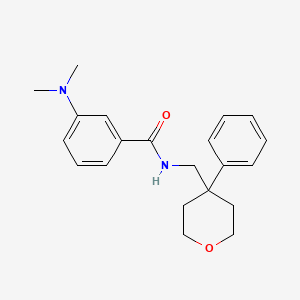
methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H20N2O4S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Catalyst in Synthesis : A study by Khaligh (2014) explored the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst in the synthesis of polyhydroquinoline derivatives, highlighting the potential for similar catalysts in the synthesis of complex isoquinoline compounds (Khaligh, 2014).
Solvent Application : In the study by Matsuda (1973), isoquinoline was found to be a better solvent than pyridine for producing methyl 3-pentenoate, suggesting the relevance of isoquinoline derivatives in solvent applications (Matsuda, 1973).
Fluorescent Properties : Smeyanov et al. (2017) reported the synthesis of thiophene-2-carboxylates with mesomeric betaines showing fluorescence properties, indicating the potential use of similar compounds in fluorescence applications (Smeyanov et al., 2017).
Synthesis of Quinoline Derivatives : Tominaga et al. (1994) described the synthesis of polyfunctionalized quinoline derivatives, relevant to the synthesis of complex isoquinoline derivatives like the compound (Tominaga et al., 1994).
Applications in Organic Chemistry : Obika et al. (2007) demonstrated the synthesis of 1,2-dihydroisoquinolines, which relates to the applications of similar isoquinoline derivatives in organic synthesis (Obika et al., 2007).
Pharmacological Applications : Kandinska et al. (2006) synthesized tetrahydroisoquinolinones with pharmacological interest, suggesting the potential of related compounds in pharmaceutical research (Kandinska et al., 2006).
Cytoprotectants and Inhibitors : Buchstaller et al. (2006) synthesized thieno[2,3-b]pyridinones acting as cytoprotectants and inhibitors, indicating a possible role for similar compounds in biochemical applications (Buchstaller et al., 2006).
Antitumor Activity : Liu et al. (1995) explored the synthesis and antitumor activity of isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives, highlighting the medicinal potential of related compounds (Liu et al., 1995).
Eigenschaften
IUPAC Name |
methyl 3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-25-19(22)18-17(9-13-26-18)27(23,24)20-10-4-5-11-21-12-8-15-6-2-3-7-16(15)14-21/h2-3,6-7,9,13,20H,8,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZCFSIPZMQDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2752810.png)
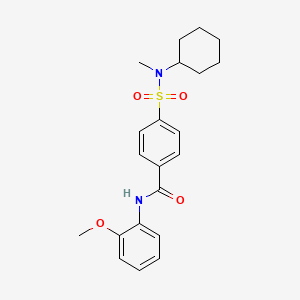
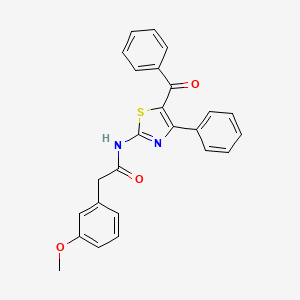
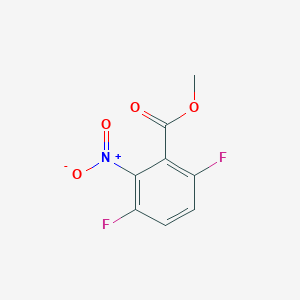


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2752820.png)
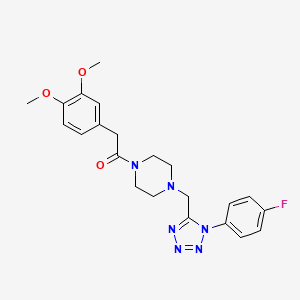
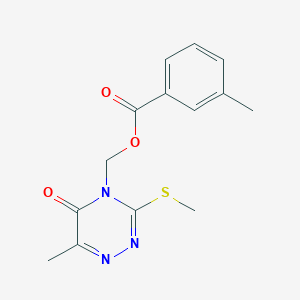
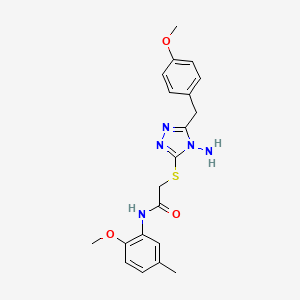
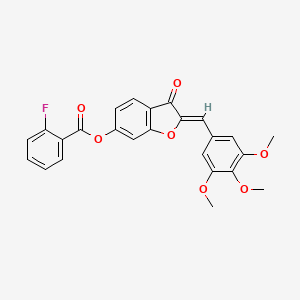
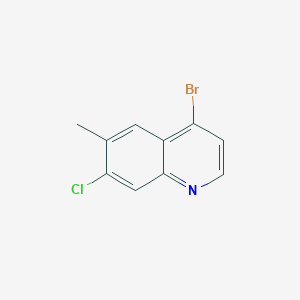
![4-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2752830.png)
